Ethyl3-(trifluoromethoxy)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to an ethyl ester group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Molecular dynamics simulations and experimental studies help elucidate these interactions and the resulting biological effects .
Comparison with Similar Compounds
Ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate can be compared with other trifluoromethoxylated compounds, such as:
- Methyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Propyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
- Butyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the ester group.
Properties
Molecular Formula |
C10H15F3O3 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
LKFXVDNJNNKIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)OC(F)(F)F |
Origin of Product |
United States |
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